molecular formula C22H28N4O3 B12197729 N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide

N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide

Cat. No.: B12197729
M. Wt: 396.5 g/mol
InChI Key: JJZSLHOHEQJTQQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide is a complex organic compound that features an indole moiety, a cyclohexyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide typically involves the coupling of an indole derivative with an imidazolidinone precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in a solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the imidazolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and imidazolidinone rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can lead to the formation of reduced imidazolidinone derivatives.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, influencing cellular pathways and processes. The imidazolidinone ring can also interact with enzymes and proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N-ethyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide is unique due to its combination of an indole moiety and an imidazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C22H28N4O3/c1-2-25(16-8-4-3-5-9-16)20(27)14-26-21(28)19(24-22(26)29)12-15-13-23-18-11-7-6-10-17(15)18/h6-7,10-11,13,16,19,23H,2-5,8-9,12,14H2,1H3,(H,24,29)

InChI Key

JJZSLHOHEQJTQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CN2C(=O)C(NC2=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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